9,10-Diethynylanthracene CAS 18512-55-5 properties
9,10-Diethynylanthracene CAS 18512-55-5 properties
An In-Depth Technical Guide to 9,10-Diethynylanthracene (CAS 18512-55-5)
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and materials scientists working with 9,10-Diethynylanthracene. We will delve into its core properties, synthesis, reactivity, and applications, providing field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction: The Strategic Importance of 9,10-Diethynylanthracene
9,10-Diethynylanthracene (DEA) is a highly functionalized aromatic hydrocarbon built upon a rigid anthracene core. Its defining feature is the presence of two reactive ethynyl (acetylenic) groups at the 9 and 10 positions. This specific molecular architecture imbues DEA with unique photophysical properties and makes it an exceptionally versatile building block for the synthesis of advanced organic materials.[1][2] The anthracene moiety provides a robust, highly fluorescent chromophore, while the terminal alkyne groups serve as reactive handles for constructing larger, π-conjugated systems through various coupling reactions.[2]
Consequently, DEA has emerged as a critical intermediate in the development of cutting-edge technologies, most notably in the field of organic electronics such as Organic Light-Emitting Diodes (OLEDs), where its derivatives can function as highly efficient emissive or charge-transport materials.[1][2][3] This guide will provide the foundational knowledge required to harness the full potential of this powerful molecule.
Core Molecular and Physical Properties
A clear understanding of a compound's physical properties is paramount for its successful application in experimental work. The data below has been consolidated for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 18512-55-5 | [1][2] |
| Molecular Formula | C₁₈H₁₀ | [2] |
| Molecular Weight | 226.27 g/mol | [2] |
| Appearance | Typically a high-purity powder | [2] |
| Purity | Commonly supplied at ≥98% | [1][2] |
| Solubility | Soluble in common organic solvents like THF, Dichloromethane, Toluene. Insoluble in water. | General Knowledge |
Synthesis and Purification: A Validated Approach
The synthesis of 9,10-Diethynylanthracene typically involves the introduction of ethynyl groups onto a pre-existing anthracene core. A robust and widely applicable method is the Sonogashira cross-coupling reaction, which couples a terminal alkyne with an aryl halide. The causality behind this choice is its high efficiency, functional group tolerance, and mild reaction conditions.
The workflow begins with a readily available precursor, 9,10-dibromoanthracene, which is then coupled with a silyl-protected alkyne to prevent self-coupling. A final deprotection step yields the target molecule.
Caption: Synthesis workflow for 9,10-Diethynylanthracene via Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling Route
This protocol is a self-validating system, relying on well-established palladium-catalyzed cross-coupling chemistry.
Step 1: Sonogashira Coupling
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To a dry, nitrogen-flushed Schlenk flask, add 9,10-dibromoanthracene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and Copper(I) iodide (CuI) (0.10 eq).
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Add anhydrous, degassed solvents such as a 2:1 mixture of THF and triethylamine.
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To this stirring suspension, add trimethylsilylacetylene (2.5 eq) dropwise via syringe.
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Heat the reaction mixture to 60-70 °C and monitor progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure. The resulting crude solid is the silyl-protected intermediate.
Step 2: Deprotection
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Dissolve the crude 9,10-bis(trimethylsilylethynyl)anthracene from Step 1 in THF.
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Add a solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M, 2.2 eq) dropwise at 0 °C.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.
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Quench the reaction by adding water and extract the product with an organic solvent like dichloromethane or ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
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The crude 9,10-Diethynylanthracene can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane/dichloromethane gradient) to yield a high-purity solid.
Reactivity and Mechanistic Pathways
The synthetic utility of DEA stems directly from the high reactivity of its terminal alkyne functionalities.[2] These groups are gateways to a vast array of chemical transformations, allowing for the covalent assembly of complex molecular architectures.
Caption: Reactivity pathways of 9,10-Diethynylanthracene's ethynyl groups.
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Sonogashira Coupling: As used in its synthesis, the terminal alkynes can be further reacted with various aryl or vinyl halides to extend the π-conjugated system, a cornerstone of molecular electronics.[4]
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Click Chemistry: DEA is an excellent substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the efficient construction of highly stable triazole-linked materials.
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Oxidative Coupling: Reactions like the Glaser or Hay coupling can be used to link DEA units together through a butadiyne bridge, forming dimers, oligomers, or polymers with unique electronic properties.
Applications in Advanced Materials
The combination of high fluorescence efficiency and versatile reactivity makes DEA a prized component in materials science.
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Organic Light-Emitting Diodes (OLEDs): Derivatives of DEA are extensively researched for use in OLEDs.[1][2] By coupling different aromatic groups to the ethynyl positions, researchers can precisely tune the emission color, charge transport properties, and thermal stability of the resulting material.[5] This makes DEA a foundational block for creating efficient and long-lasting blue emitters, which remain a critical challenge in display technology.[6]
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Organic Frameworks (MOFs/COFs): The linear, rigid structure of DEA makes it an ideal linker (or "strut") for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[7] These porous materials have significant potential in applications such as gas storage, separation, and catalysis.
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Molecular Wires and Sensors: The ability to form extended, conjugated polymers from DEA units opens the door to applications in molecular electronics, where they can act as "molecular wires" to conduct charge over nanometer-scale distances. The high fluorescence sensitivity of the anthracene core also makes its derivatives suitable for use in chemical sensors, where binding events can be transduced into a change in light emission.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of fine dust particles. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept away from strong oxidizing agents, bases, and catalysts with which it may react.
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
9,10-Diethynylanthracene is more than just a chemical intermediate; it is a strategic platform for innovation in organic electronics and materials science. Its rigid, fluorescent core combined with its versatile reactive handles provides an unparalleled toolkit for constructing complex, functional molecular systems. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step for any researcher aiming to leverage this molecule to create the next generation of advanced materials.
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- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
- Synthesis of 9,10-Dichloroanthracene: A Technical Guide. (n.d.). Benchchem.
- Application of 9,10-Dichloroanthracene in Materials Science: Application Notes and Protocols. (n.d.). Benchchem.
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